1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione
Description
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is a β-diketone derivative characterized by a propane-1,3-dione backbone substituted with a 5-bromothiophen-2-yl group and a cyclopropyl moiety. The bromothiophene group introduces significant electronic and steric effects due to bromine’s electronegativity and polarizability, while the cyclopropyl ring contributes to conformational rigidity and unique steric interactions . This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for metal-chelating ligands or bioactive molecules. Its synthesis typically involves coupling reactions between brominated thiophene derivatives and cyclopropane-containing intermediates under controlled conditions .
Properties
Molecular Formula |
C10H9BrO2S |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C10H9BrO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
SMQSOFUKTJOOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the bromination of thiophene followed by the formation of the cyclopropylpropane-1,3-dione moiety. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Cyclopropylpropane-1,3-dione: The brominated thiophene is then reacted with cyclopropylpropane-1,3-dione under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylpropane-1,3-dione moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Thiophene Derivatives
Key Insights :
- Bromine’s larger atomic radius compared to chlorine or alkyl groups enhances π-stacking interactions in biological systems .
- Ethyl substitution improves solubility but diminishes reactivity toward nucleophilic attack .
Cyclopropane-Containing Analogues
Table 2: Cyclopropyl vs. Non-Cyclopropyl Derivatives
| Compound Name | Backbone Structure | Key Functional Groups | Impact on Properties |
|---|---|---|---|
| This compound | Propane-1,3-dione | Cyclopropyl, Bromothiophene | Rigid cyclopropyl ring restricts rotation, enhancing binding specificity |
| 1-(5-Bromothiophen-2-yl)propan-1,3-dione | Propane-1,3-dione | None | Flexible backbone increases entropy loss in molecular interactions |
| 1-(5-Bromothiophen-2-yl)-3-phenylpropane-1,3-dione | Propane-1,3-dione | Phenyl | Aromatic phenyl group increases π-π interactions but reduces solubility |
Key Insights :
- The cyclopropyl group reduces conformational flexibility, favoring interactions with planar biological targets (e.g., enzyme active sites) .
- Phenyl-substituted analogues exhibit stronger van der Waals forces but poorer pharmacokinetic profiles .
Heteroaromatic Ring Variations
Table 3: Thiophene vs. Pyridine Analogues
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